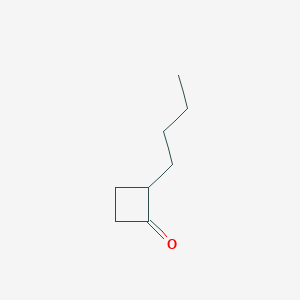
2-Butylcyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylcyclobutanone is an organic compound with the molecular formula C8H14O It is a four-membered cyclic ketone, specifically a cyclobutanone, with a butyl group attached to the second carbon of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclobutanone typically involves the [2+2] cycloaddition reaction. One common method involves the reaction of an acetylene with dichloroketene, followed by reduction. For example, 3-butyl-4,4-dichlorocyclobutenone can be synthesized by reacting 1-hexyne with trichloroacetyl chloride in the presence of a zinc-copper couple and diethyl ether. This intermediate is then reduced using zinc dust and tetramethylethylenediamine in ethanol to yield 3-butylcyclobutenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Butylcyclobutanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
2-Butylcyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound.
Medicine: Research is ongoing into its potential therapeutic properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butylcyclobutanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the butyl group.
Cyclopentanone: A five-membered cyclic ketone.
Cyclohexanone: A six-membered cyclic ketone.
Uniqueness
2-Butylcyclobutanone is unique due to its four-membered ring structure combined with a butyl substituent
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-butylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O/c1-2-3-4-7-5-6-8(7)9/h7H,2-6H2,1H3 |
InChI Key |
KYEUSBNBGPTJSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


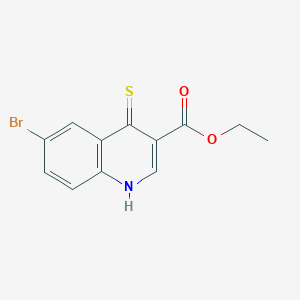

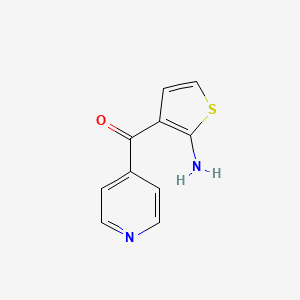
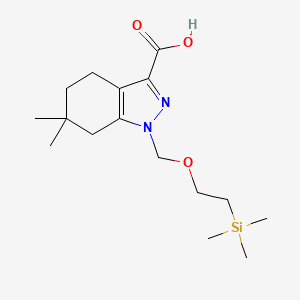
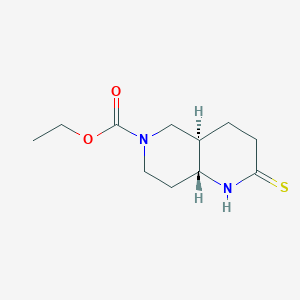
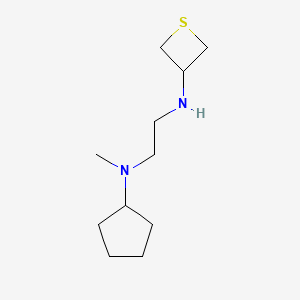
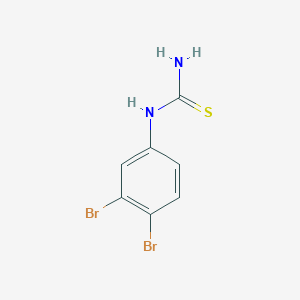
![3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12999781.png)


![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B12999797.png)
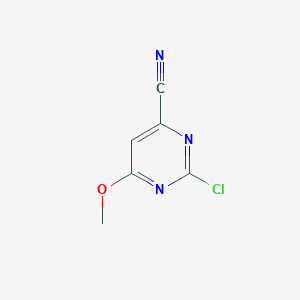
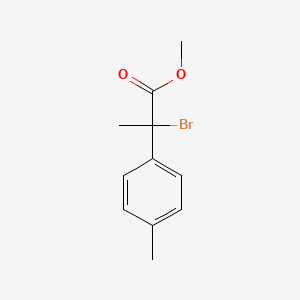
![4-Amino-N-(benzo[d][1,3]dioxol-5-yl)-3-methylbenzamide](/img/structure/B12999812.png)
